N-(3,5-dichlorophenyl)-2-ethoxyacetamide
Description
N-(3,5-Dichlorophenyl)-2-ethoxyacetamide is a chloroacetamide derivative characterized by a 3,5-dichlorophenyl group attached to an acetamide backbone with an ethoxy (-OCH₂CH₃) substituent. This compound is structurally analogous to agrochemicals like alachlor and pretilachlor but distinct in its substitution pattern. Its ethoxy chain may confer intermediate lipophilicity compared to shorter (methoxy) or longer (alkoxy) chains in related compounds .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-2-15-6-10(14)13-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVCAPRYILDDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-ethoxyacetamide typically involves the reaction of 3,5-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3,5-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-ethoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Crystallography
- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide (): Both compounds share the 3,5-dichlorophenyl group, but the trichloro-acetamide backbone introduces three chlorine atoms at the α-carbon. This leads to distinct crystal packing; the trichloro derivative crystallizes in a monoclinic system with one molecule per asymmetric unit, while the ethoxy variant (target compound) likely adopts a different lattice due to the ethoxy group’s steric and electronic effects .
- 2-Chloro-N-(3,5-dichlorophenyl)-acetamide (): Replacing the ethoxy group with a chlorine atom results in a planar acetamide backbone (mean σ(C–C) = 0.005 Å). The ethoxy group in the target compound may disrupt this planarity, increasing torsional angles and altering hydrogen-bonding networks, as seen in its higher R factor (0.099) compared to trichloro analogs .
Table 1: Crystallographic Parameters of Selected Acetamides
*Predicted based on analogous structures.
Physicochemical Properties
- Lipophilicity and Solubility: The ethoxy group in the target compound enhances lipophilicity compared to N-(3,5-dimethoxyphenyl)-2-(methylamino)acetamide hydrochloride (), which is a hydrophilic salt. However, it is less lipophilic than pretilachlor (propoxy chain, ), suggesting a balance between bioavailability and environmental persistence .
- Melting Points : Chlorine-rich analogs (e.g., 2,2,2-trichloro-acetamides) exhibit higher melting points due to stronger halogen bonding, whereas ethoxy-substituted derivatives may have lower melting points due to reduced symmetry .
Key Research Findings
- Meta-Substitution Impact : The 3,5-dichloro substitution stabilizes the phenyl ring’s electron-deficient state, enhancing electrophilic reactivity in agrochemical contexts .
- Ethoxy vs. Chloro Backbones: Ethoxy groups improve solubility in non-polar solvents compared to trichloro analogs, making the compound more versatile in formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
